molecular formula C17H26N4O2 B6786924 N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide

Cat. No.: B6786924
M. Wt: 318.4 g/mol
InChI Key: JFTAQOVRHGTFRN-HOAMVYINSA-N
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Description

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-6,6-dimethyl-3-azabicyclo[310]hexane-3-carboxamide is a complex organic compound with a unique structure that includes an imidazole ring, an oxolane ring, and a bicyclohexane ring

Properties

IUPAC Name

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-4-20-7-6-18-15(20)14-13(5-8-23-14)19-16(22)21-9-11-12(10-21)17(11,2)3/h6-7,11-14H,4-5,8-10H2,1-3H3,(H,19,22)/t11?,12?,13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTAQOVRHGTFRN-HOAMVYINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2C(CCO2)NC(=O)N3CC4C(C3)C4(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@@H]2[C@H](CCO2)NC(=O)N3CC4C(C3)C4(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide typically involves multiple steps. The process begins with the preparation of the oxolane ring, followed by the introduction of the imidazole ring. The final step involves the formation of the bicyclohexane ring and the carboxamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for efficiency and yield, with careful monitoring of reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and metabolic pathways.

    Medicine: It has potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-containing molecules, oxolane derivatives, and bicyclohexane compounds. Examples include:

    Imidazole derivatives: Compounds with similar imidazole rings but different substituents.

    Oxolane derivatives: Compounds with variations in the oxolane ring structure.

    Bicyclohexane compounds: Molecules with different functional groups attached to the bicyclohexane ring.

Uniqueness

What sets N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide apart is its unique combination of these three structural elements, which may confer distinct biological activities and chemical properties not found in other similar compounds.

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